N-[2-(2-oxo-3H-indol-1-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]methanesulfonamide
Description
N-[2-(2-oxo-3H-indol-1-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]methanesulfonamide is a complex organic compound that features an indole moiety and a trifluoromethylphenyl group
Properties
IUPAC Name |
N-[2-(2-oxo-3H-indol-1-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3S/c19-18(20,21)15-7-3-1-6-14(15)12-27(25,26)22-9-10-23-16-8-4-2-5-13(16)11-17(23)24/h1-8,22H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWXGLZRZNYCGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N(C1=O)CCNS(=O)(=O)CC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-oxo-3H-indol-1-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]methanesulfonamide typically involves multiple steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Ethyl Linker: The indole derivative is then reacted with an appropriate ethylating agent to introduce the ethyl linker.
Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable trifluoromethylphenyl halide reacts with the intermediate compound.
Sulfonamide Formation: Finally, the sulfonamide group is introduced by reacting the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-oxo-3H-indol-1-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The trifluoromethylphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are commonly used under appropriate conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted trifluoromethylphenyl derivatives.
Scientific Research Applications
N-[2-(2-oxo-3H-indol-1-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biology: The compound can be used as a probe to study biological pathways involving indole derivatives.
Materials Science: Its unique chemical properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(2-oxo-3H-indol-1-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors, while the trifluoromethylphenyl group can enhance the compound’s binding affinity and selectivity. The sulfonamide group can further modulate the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-oxo-3H-indol-1-yl)ethyl]-1-phenylmethanesulfonamide: Lacks the trifluoromethyl group, which may affect its biological activity.
N-[2-(2-oxo-3H-indol-1-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide: The trifluoromethyl group is positioned differently, which can influence its chemical reactivity and biological interactions.
Uniqueness
N-[2-(2-oxo-3H-indol-1-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]methanesulfonamide is unique due to the specific positioning of the trifluoromethyl group, which can significantly impact its chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
